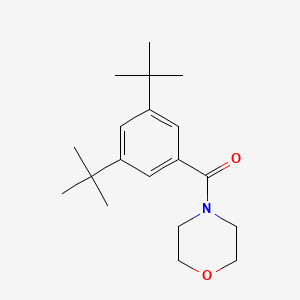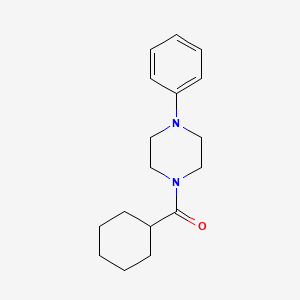![molecular formula C19H23N3O5 B5760751 N'-[(3,4,5-triethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5760751.png)
N'-[(3,4,5-triethoxybenzoyl)oxy]-2-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(3,4,5-triethoxybenzoyl)oxy]-2-pyridinecarboximidamide, commonly known as TEBC, is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. TEBC is a pyridinecarboximidamide derivative that has been synthesized using a specific method and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of TEBC involves the inhibition of specific enzymes or proteins that are involved in various biological processes. For example, TEBC has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and cell growth. By inhibiting HDACs, TEBC can induce cell death in cancer cells and promote cell differentiation in stem cells.
Biochemical and Physiological Effects:
TEBC has been shown to have various biochemical and physiological effects, depending on the target enzyme or protein. For example, TEBC can induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the anti-apoptotic protein Bcl-2. It can also inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TEBC in lab experiments is its specificity towards certain enzymes or proteins. This allows researchers to study specific biological processes without affecting other pathways. However, TEBC can also have off-target effects and may require optimization of dosage and treatment duration. Additionally, the synthesis of TEBC can be challenging and may require specialized equipment and expertise.
Orientations Futures
There are several future directions for TEBC research, including the development of more potent analogs and the exploration of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to elucidate the exact mechanism of action of TEBC and its potential side effects. Overall, TEBC has shown great potential as a tool in scientific research and may have significant implications for various fields in the future.
Méthodes De Synthèse
The synthesis of TEBC involves a reaction between 2-pyridinecarboximidamide and 3,4,5-triethoxybenzoyl chloride in the presence of a base catalyst. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is then purified using column chromatography to obtain pure TEBC.
Applications De Recherche Scientifique
TEBC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease. TEBC has also been used as a tool in chemical biology to study protein-protein interactions and enzyme activity.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,4,5-triethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-4-24-15-11-13(12-16(25-5-2)17(15)26-6-3)19(23)27-22-18(20)14-9-7-8-10-21-14/h7-12H,4-6H2,1-3H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDGIOMUQREIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5760683.png)

![2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol](/img/structure/B5760699.png)
![2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760706.png)

![N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5760724.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5760735.png)

![N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5760742.png)


![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5760769.png)